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Compound of Interest

Compound Name: Ethyl cyclohexylacetate

Cat. No.: B1671641 Get Quote

A detailed analysis of the spectral characteristics of ethyl cyclohexylacetate,

cyclohexanecarboxylic acid, and ethanol, providing researchers, scientists, and drug

development professionals with a comprehensive comparative guide. This document presents

key spectroscopic data from Infrared (IR), Nuclear Magnetic Resonance (¹H NMR and ¹³C

NMR), and Mass Spectrometry (MS) analyses, supported by detailed experimental protocols

and visual representations of the chemical synthesis and analytical workflow.

Introduction
Ethyl cyclohexylacetate, an ester with applications in fragrance and as a flavoring agent, is

synthesized from the precursors cyclohexanecarboxylic acid and ethanol. A thorough

understanding of the spectroscopic properties of the final product and its starting materials is

crucial for reaction monitoring, quality control, and characterization. This guide provides a

comparative analysis of the key spectral features of these three compounds.

Comparative Spectroscopic Data
The following tables summarize the key quantitative data obtained from IR, NMR, and MS

analyses of ethyl cyclohexylacetate, cyclohexanecarboxylic acid, and ethanol.

Infrared (IR) Spectroscopy
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Compound Key Absorptions (cm⁻¹)
Functional Group
Assignment

Ethyl Cyclohexylacetate ~1735 C=O (Ester)

~1170 C-O (Ester)

~2930, ~2850 C-H (Alkyl)

Cyclohexanecarboxylic Acid ~1700 C=O (Carboxylic Acid)

~3000-2500 (broad) O-H (Carboxylic Acid)

~2930, ~2850 C-H (Alkyl)

Ethanol ~3350 (broad) O-H (Alcohol)[1][2]

~2980 C-H (Alkyl)[1]

~1050 C-O (Alcohol)[1][2]

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
(Chemical Shifts, δ ppm)
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Compound
Proton
Environment

Chemical Shift
(ppm)

Multiplicity Integration

Ethyl

Cyclohexylacetat

e

-O-CH₂-CH₃ ~4.1 Quartet 2H

-CH₂-C=O ~2.2 Doublet 2H

Cyclohexyl

protons
~1.0-2.0 Multiplet 11H

-O-CH₂-CH₃ ~1.2 Triplet 3H

Cyclohexanecarb

oxylic Acid
-COOH ~12.0 Singlet (broad) 1H

-CH-COOH ~2.3 Multiplet 1H

Cyclohexyl

protons
~1.2-2.0 Multiplet 10H

Ethanol -OH Variable (~2-5) Singlet (broad)[3] 1H

-CH₂- ~3.6 Quartet[3] 2H

-CH₃ ~1.2 Triplet[3] 3H

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
(Chemical Shifts, δ ppm)
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Compound Carbon Environment Chemical Shift (ppm)

Ethyl Cyclohexylacetate C=O (Ester) ~173

-O-CH₂-CH₃ ~60

-CH₂-C=O ~41

Cyclohexyl carbons ~25-35

-O-CH₂-CH₃ ~14

Cyclohexanecarboxylic Acid C=O (Carboxylic Acid) ~180

-CH-COOH ~43

Cyclohexyl carbons ~25-29

Ethanol -CH₂-OH ~58[4]

-CH₃ ~18[4]

Mass Spectrometry (MS)
Compound Molecular Ion (M⁺) (m/z) Key Fragment Ions (m/z)

Ethyl Cyclohexylacetate 170 125, 101, 88, 81

Cyclohexanecarboxylic Acid 128 111, 83, 55

Ethanol 46[5] 45, 31 (base peak)[5], 29

Experimental Protocols
The data presented in this guide were obtained using standard spectroscopic techniques. The

general methodologies are outlined below.

Infrared (IR) Spectroscopy
Infrared spectra were recorded on a Fourier Transform Infrared (FTIR) spectrometer. Liquid

samples (ethyl cyclohexylacetate and ethanol) were analyzed as a thin film between two

sodium chloride plates. The solid sample (cyclohexanecarboxylic acid) was analyzed as a KBr

pellet. The spectra were recorded over a range of 4000-400 cm⁻¹.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra were obtained on a 300 MHz or 500 MHz NMR spectrometer.

Samples were dissolved in deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS)

as an internal standard (0 ppm). For ¹H NMR, the chemical shifts are reported in parts per

million (ppm) downfield from TMS. For ¹³C NMR, the chemical shifts are reported in ppm

relative to the CDCl₃ solvent peak (77.16 ppm).

Mass Spectrometry (MS)
Mass spectra were acquired using a mass spectrometer with electron ionization (EI) at 70 eV.

The samples were introduced via direct infusion or through a gas chromatograph (GC-MS).

The mass-to-charge ratio (m/z) of the resulting ions was analyzed.

Visualizing the Synthesis and Analysis
The following diagrams, generated using the DOT language, illustrate the synthetic relationship

between the compounds and the general workflow for their spectroscopic analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1671641?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

